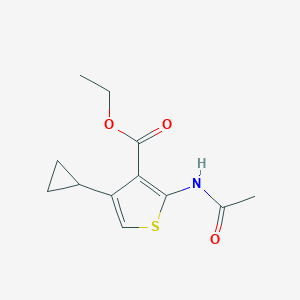
Ethyl 4-cyclopropyl-2-acetamidothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-cyclopropyl-2-acetamidothiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-cyclopropyl-2-acetamidothiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Acetylation and Esterification: The acetylamino group is introduced through acetylation reactions, typically using acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted thiophene derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It may be explored for its potential as an anti-inflammatory or analgesic agent due to the presence of the acetylamino group.
Materials Science: Thiophene derivatives are known for their electronic properties and can be used in the development of organic semiconductors and light-emitting diodes.
Biological Research: The compound can be used as a probe to study various biochemical pathways and interactions.
Wirkmechanismus
The mechanism of action of Ethyl 4-cyclopropyl-2-acetamidothiophene-3-carboxylate involves its interaction with specific molecular targets. The acetylamino group may interact with enzymes or receptors, leading to modulation of their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate: This compound is similar in structure but contains a phenoxy group instead of a thiophene ring.
Clofibric Acid: A fibrate derivative used as a lipid-lowering agent, similar in its ester and acetylamino functionalities.
Uniqueness
Ethyl 4-cyclopropyl-2-acetamidothiophene-3-carboxylate is unique due to the presence of the cyclopropyl group and the thiophene ring, which confer distinct electronic and steric properties. These features may enhance its interactions with biological targets and its stability under various conditions.
Eigenschaften
Molekularformel |
C12H15NO3S |
|---|---|
Molekulargewicht |
253.32 g/mol |
IUPAC-Name |
ethyl 2-acetamido-4-cyclopropylthiophene-3-carboxylate |
InChI |
InChI=1S/C12H15NO3S/c1-3-16-12(15)10-9(8-4-5-8)6-17-11(10)13-7(2)14/h6,8H,3-5H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
WPFXUWHHLFCUCC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2CC2)NC(=O)C |
Kanonische SMILES |
CCOC(=O)C1=C(SC=C1C2CC2)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


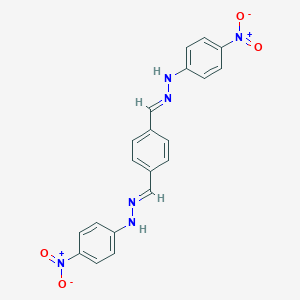
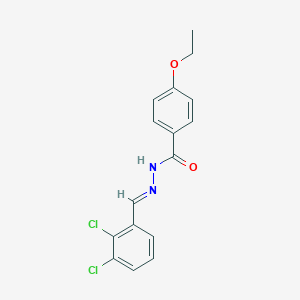
![4-[Bis(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-2-methoxyphenyl acetate](/img/structure/B326409.png)

![N'-[1-(4-aminophenyl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B326415.png)
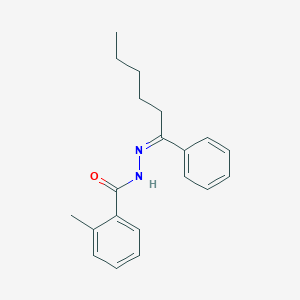
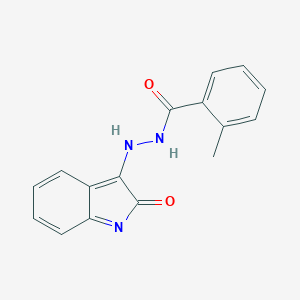
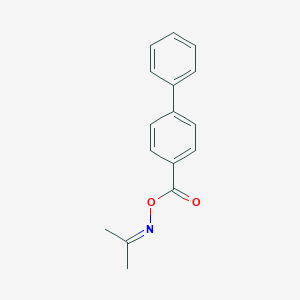
![4-[(2-oxoindol-3-yl)amino]benzamide](/img/structure/B326426.png)
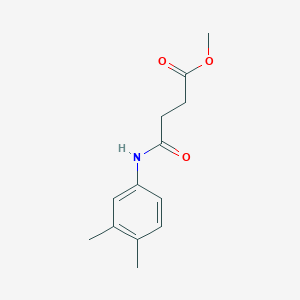
![N-(2,4-dimethylphenyl)-4-[2-(2-furylmethylene)hydrazino]-4-oxobutanamide](/img/structure/B326429.png)
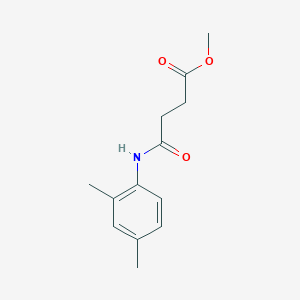
![2-[[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]isoindole-1,3-dione](/img/structure/B326431.png)

